CYP26A1 Inhibition Potency: 1000-Fold Selectivity Over CYP2D6 and CYP2C19
2,2-Diphenylethyl pyridine-3-carboxylate demonstrates potent and selective inhibition of CYP26A1 (IC50 = 13 nM), the primary enzyme responsible for all-trans-retinoic acid (ATRA) catabolism, while showing substantially weaker inhibition of CYP2D6 (IC50 = 1,300 nM) and CYP2C19 (IC50 = 4,200 nM) [1]. This selectivity profile—with >100-fold preference for CYP26A1 over CYP2D6 and >300-fold over CYP2C19—is not documented for simple nicotinate esters, which lack the 2,2-diphenylethyl pharmacophore required for CYP26A1 active site engagement.
| Evidence Dimension | CYP enzyme inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | CYP26A1 IC50 = 13 nM; CYP2D6 IC50 = 1,300 nM; CYP2C19 IC50 = 4,200 nM |
| Comparator Or Baseline | Simple nicotinate esters (e.g., methyl nicotinate): no reported CYP26A1 inhibition activity |
| Quantified Difference | >100-fold selectivity for CYP26A1 vs CYP2D6; >300-fold vs CYP2C19; activity absent in comparator class |
| Conditions | Human MCF7 cell microsomes using [3H]ATRA as substrate after 1 hr incubation by scintillation counting (CYP26A1); human liver microsomes (CYP2D6, CYP2C19) |
Why This Matters
This selectivity profile enables procurement for retinoic acid metabolism modulation studies without confounding off-target CYP inhibition that would complicate data interpretation in drug metabolism assays.
- [1] BindingDB. BDBM50401154 (CHEMBL2205775). Affinity data: CYP26A1 IC50 = 13 nM (human MCF7 cell microsomes); CYP2D6 IC50 = 1.30E+3 nM; CYP2C19 IC50 = 4.20E+3 nM. ChEMBL curated. View Source
